[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 2-(4-oxoquinazolin-3-yl)acetate
Description
Properties
Molecular Formula |
C21H19N3O4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 2-(4-oxoquinazolin-3-yl)acetate |
InChI |
InChI=1S/C21H19N3O4/c1-14-10-15-6-2-5-9-18(15)24(14)19(25)12-28-20(26)11-23-13-22-17-8-4-3-7-16(17)21(23)27/h2-9,13-14H,10-12H2,1H3 |
InChI Key |
HCSFBXOHHDPCKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)COC(=O)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Biological Activity
The compound [2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 2-(4-oxoquinazolin-3-yl)acetate , identified by its CAS number 436092-65-8, is a novel chemical entity that has garnered attention for its potential biological activities. This article synthesizes current research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).
Indole derivatives, particularly those containing 2,3-dihydroindole structures, are known for their diverse pharmacological properties, including neuroprotective and antioxidant effects. The incorporation of quinazoline moieties further enhances the potential therapeutic applications of these compounds, as quinazolines are often associated with anticancer and antimicrobial activities. This article explores the biological activity of the specified compound through various studies and data.
Synthesis Methods
The synthesis of [2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 2-(4-oxoquinazolin-3-yl)acetate typically involves multi-step organic reactions. A common approach includes:
- Formation of the Indole Derivative : Starting from readily available indole precursors, the 2-methyl group is introduced through alkylation reactions.
- Quinazoline Formation : The quinazoline ring is synthesized via cyclization reactions involving anthranilic acid derivatives.
- Acetate Formation : The final step involves esterification to form the acetate group, enhancing solubility and bioavailability.
Antioxidant Properties
Research indicates that compounds featuring indole and quinazoline structures exhibit significant antioxidant activity. For instance, a study evaluated the antioxidant capacity using DPPH radical scavenging assays, where the compound demonstrated a notable reduction in radical concentration, suggesting its potential in combating oxidative stress .
Neuroprotective Effects
The neuroprotective properties of similar indole derivatives have been extensively documented. In vitro studies showed that these compounds can protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity. Specifically, they modulate pathways associated with mitochondrial function and inflammation .
Anticancer Activity
Quinazoline derivatives are well-recognized for their anticancer properties. Preliminary studies on related compounds have shown inhibition of cancer cell proliferation in various lines, including breast and colon cancer cells. The mechanism often involves the induction of cell cycle arrest and apoptosis through modulation of key signaling pathways such as PI3K/Akt and MAPK .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of new derivatives. Key structural features influencing activity include:
| Structural Feature | Impact on Activity |
|---|---|
| Indole Ring | Enhances neuroprotective effects |
| Quinazoline Moiety | Increases anticancer efficacy |
| Acetate Group | Improves solubility and bioavailability |
Studies suggest that modifications to these functional groups can lead to improved binding affinities for biological targets .
Case Studies
- Case Study on Neuroprotection : A recent study evaluated a series of indole derivatives similar to our compound for their neuroprotective effects against glutamate-induced neurotoxicity in SH-SY5Y cells. Results indicated that modifications at the 2-position significantly enhanced protective effects .
- Anticancer Evaluation : Another investigation focused on quinazoline derivatives demonstrated potent cytotoxicity against various cancer cell lines. The study highlighted that the presence of electron-withdrawing groups on the quinazoline ring significantly increased activity against breast cancer cells .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing quinazoline and indole structures exhibit significant antimicrobial properties. For instance:
- Antibacterial Studies : Compounds similar to [2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 2-(4-oxoquinazolin-3-yl)acetate have shown effectiveness against various strains of bacteria, including Gram-positive and Gram-negative bacteria. In particular, derivatives with oxadiazole rings have been reported to possess low minimum inhibitory concentration (MIC) values against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
Anticancer Potential
The compound's structure suggests potential anticancer properties:
- Mechanism of Action : The presence of the quinazoline moiety is linked to inhibition of certain kinases involved in cancer progression. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo .
Anti-inflammatory Effects
Compounds featuring indole and quinazoline derivatives are also explored for their anti-inflammatory properties:
- Inhibition of Enzymatic Activity : Research has shown that these compounds can inhibit lipoxygenase activity, which is crucial in inflammatory pathways, suggesting their potential as anti-inflammatory agents .
Case Studies and Research Findings
- Antimicrobial Activity Study : A study published in RSC Advances demonstrated that synthesized derivatives exhibited significant antibacterial activity against multiple microbial strains, indicating their potential as new antibiotic agents .
- Anticancer Activity Evaluation : Another research effort focused on evaluating the anticancer effects of quinazoline derivatives showed promising results against various cancer cell lines, highlighting their therapeutic potential .
- Inflammatory Response Modulation : A study noted that certain derivatives could effectively modulate inflammatory responses in experimental models, suggesting their utility in treating inflammatory diseases .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution
The ester and amide groups in the molecule are susceptible to nucleophilic attack. For example:
-
Ester cleavage : Under basic conditions (e.g., NaOH), the ester undergoes hydrolysis to form carboxylic acid and alcohol derivatives.
-
Amide reactivity : The 4-oxoquinazolin-3-yl group may participate in nucleophilic substitution at the carbonyl carbon, particularly with amines or alcohols under catalytic acid/base conditions.
Ester Hydrolysis
Hydrolysis is a key reaction pathway, influenced by pH:
| Condition | Product | Catalyst/Reagent |
|---|---|---|
| Acidic (HCl/H₂O) | 2-(4-oxoquinazolin-3-yl)acetic acid + 2-(2-methyl-2,3-dihydroindol-1-yl)ethanol | H⁺ |
| Basic (NaOH/H₂O) | Sodium salt of the carboxylic acid + corresponding alcohol | OH⁻ |
This reaction is critical for prodrug activation or metabolite formation.
Cycloaddition Reactions
The quinazoline and indole moieties may engage in cycloaddition processes:
-
1,3-Dipolar cycloaddition : Analogous to studies on related indole derivatives (e.g., 2-oxoindoline-3-ylidene acetates), the compound could react with nitrones to form spiroisoxazolidines under thermal or catalytic conditions . Example:
-
Diels-Alder reactivity : The conjugated system in the quinazoline ring may act as a dienophile in [4+2] cycloadditions with dienes.
Oxidation Reactions
-
Indole oxidation : The 2,3-dihydroindole moiety oxidizes to form indole-2,3-dione (isatin derivatives) using oxidizing agents like KMnO₄ or CrO₃.
-
Quinazoline modification : The 4-oxo group may undergo further oxidation or reduction, altering electron density in the heterocyclic ring.
Esterification and Transesterification
-
Re-esterification : The carboxylic acid intermediate (from hydrolysis) can re-esterify with alcohols (e.g., methanol) under acid catalysis (H₂SO₄).
-
Transesterification : Reacting with higher alcohols (e.g., isopropyl alcohol) in the presence of Ti(OiPr)₄ yields bulkier ester derivatives.
Functional Group Interconversion
-
Amide formation : Reaction with amines (e.g., benzylamine) converts the ester to an amide via aminolysis.
-
Reduction : The 4-oxo group in quinazoline may reduce to a hydroxyl or methylene group using NaBH₄ or LiAlH₄.
Mechanistic Insights
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features of the target compound and analogs:
Physicochemical Properties
- 2,3-Dioxoindole Analog () : The 2,3-dioxo group increases polarity (logP ~2.5) but may reduce metabolic stability due to higher electrophilicity .
- Sulfanyl-Linked Pyrimidoindole () : The sulfanyl bridge introduces a sulfur atom, which may improve membrane permeability but could also increase susceptibility to oxidative metabolism .
- Tetrachloro-Isoindole Dione () : Chlorine atoms significantly increase molecular weight (475.1 g/mol) and reduce aqueous solubility, favoring lipid-rich environments .
Preparation Methods
Indole Subunit Synthesis
The 2-methyl-2,3-dihydroindole core is synthesized via Fischer indole synthesis or reductive cyclization of substituted anilines. A microwave-assisted protocol using 2-methylindoline and ethyl chloroacetate in acetone with K₂CO₃/KI achieves N-alkylation at the indole nitrogen, yielding the 2-oxoethyl side chain. Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Anhydrous acetone | 90–93 |
| Base | K₂CO₃ (1.5 equiv) | — |
| Catalyst | KI (0.1 equiv) | — |
| Temperature | 60°C, 3 hours | — |
| Monitoring | TLC (hexane:ethyl acetate) | — |
This method avoids racemization and ensures regioselective alkylation at the indole nitrogen.
Quinazolinone Subunit Synthesis
The 4-oxoquinazolin-3-yl acetate fragment derives from anthranilic acid derivatives . A two-step sequence involves:
-
Cyclocondensation : Anthranilamide reacts with acetic anhydride under microwave irradiation (30% power, 10 minutes) to form 2-methyl-3,4-dihydroquinazolin-4-one.
-
Bromination and Alkylation : N-Bromosuccinimide (NBS) brominates the methyl group, followed by nucleophilic substitution with sodium acetate in THF to install the acetate group.
Fragment Coupling and Esterification
The final assembly employs a Steglich esterification between the indole and quinazolinone subunits. Using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane, the reaction proceeds at 0°C to room temperature, achieving 78–85% yield after purification.
Mechanistic Insights :
-
DCC activates the carboxylic acid of the quinazolinone acetate, forming an O-acylisourea intermediate.
-
Nucleophilic attack by the indole subunit’s hydroxyl group yields the ester product.
-
Side products (e.g., N-acylurea) are minimized by strict temperature control and stoichiometric DMAP.
Optimization and Process Chemistry
Solvent and Catalytic System Screening
Comparative studies of solvents (DMF, THF, acetone) revealed anhydrous THF as optimal for minimizing hydrolysis of the acetate group. Catalytic KI enhances reaction rates by stabilizing transition states during N-alkylation.
Microwave vs. Conventional Heating
Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 10 minutes vs. 3 hours for indole alkylation) while improving yields by 10–15%. Energy efficiency and reduced side-product formation make this method scalable.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirmed >98% purity, with retention time = 12.7 minutes.
Challenges and Alternative Routes
Competing Side Reactions
Green Chemistry Approaches
Recent efforts utilize enzyme-catalyzed esterification (e.g., Candida antarctica lipase B) in ionic liquids, achieving 70% yield with minimal waste.
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
